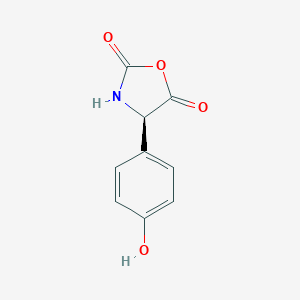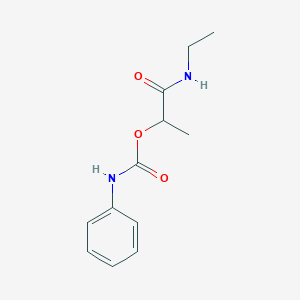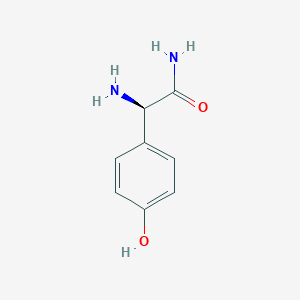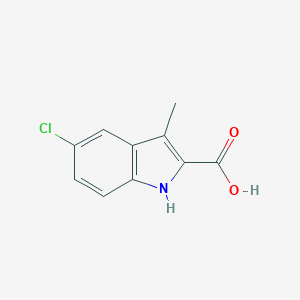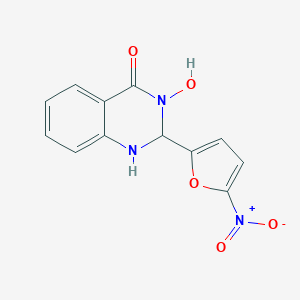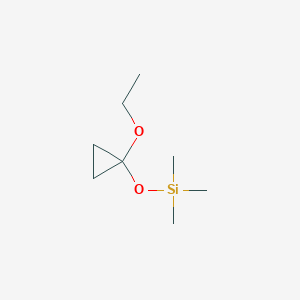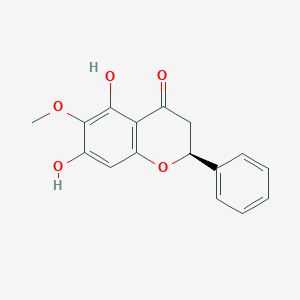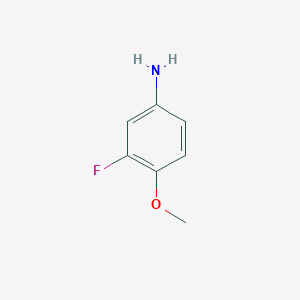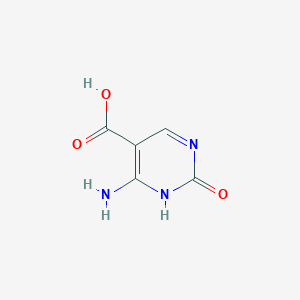
Tetraethylammonium-borohydrid
Übersicht
Beschreibung
Tetraethylammonium borohydride is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to other tetraalkylammonium borohydrides and has been used in the synthesis of complex borohydridoaluminates and as a co-catalyst in polymerization reactions. Its ability to capture and reduce CO2 to formate under ambient conditions has also been demonstrated, making it a compound of interest in the field of carbon capture and utilization .
Synthesis Analysis
The synthesis of tetraethylammonium borohydride involves the reaction of aluminum borohydride with tetraethylammonium borohydride at room temperature. This reaction yields a complex borohydridoaluminate, [(C2H5)4N][Al(BH4)4], which has been characterized by its IR spectrum and X-ray diffraction . Other related compounds, such as tetramethylphosphonium borohydride, have been synthesized via ion metathesis reactions in a weakly-coordinating aprotic environment .
Molecular Structure Analysis
The molecular structure of tetraethylammonium borohydride and related compounds has been determined using various techniques such as single-crystal X-ray diffraction. For example, the structure of tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV) was solved by standard heavy-atom techniques and refined to a final R value of 0.083 . The structure of tetraethylammonium hydrotris(3,5-dimethylpyrazolyl)boratotricarbonylmolybdenum(0) was also determined, providing insights into the steric pocket formed by the 3-methyl hydrogens of the pyrazolyl moiety .
Chemical Reactions Analysis
Tetraethylammonium borohydride participates in various chemical reactions. It has been shown to react with CO2 to form triformatoborohydride ([HB(OCHO)3]-), with each BH4- anion reacting with three CO2 molecules. This reaction is significant for direct CO2 capture and reduction from air . Additionally, the reaction between 1-H-3(5)-methylpyrazole and the tetrahydroborate(-1) anion has been studied, providing direct proof of the regiospecific nature of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraethylammonium borohydride and related compounds have been extensively studied. For instance, tetra-n-butylammonium borohydride forms a hybrid hydrogen storage material, with its semiclathrate structure capable of storing molecular hydrogen within vacant cavities . The decomposition of these compounds has been investigated, revealing the evolution of various gases and the formation of metallic aluminum and boron at elevated temperatures . The pressure-influenced dihydrogen interactions of tetramethylphosphonium borohydride have also been characterized, indicating a polymorphic transition under high pressure .
Wissenschaftliche Forschungsanwendungen
Reduktionsmittel in der organischen Synthese
Tetraethylammonium-borohydrid wird häufig als Reduktionsmittel in der organischen Synthese verwendet . Es kann eine Vielzahl von funktionellen Gruppen reduzieren, darunter Aldehyde, Ketone und Ester, zu den entsprechenden Alkoholen .
2. Herstellung von Hydroxybaccatin III-Carbonat-Derivaten Diese Verbindung wurde als Reduktionsmittel für die Herstellung von Hydroxybaccatin III-Carbonat-Derivaten verwendet . Hydroxybaccatin III ist ein Vorläufer des Krebsmedikaments Paclitaxel (Taxol), daher ist diese Anwendung in der medizinischen Chemie besonders wichtig .
3. Herstellung von kantenverbrücktem All-Eisen-Doppelkuban this compound wurde als Reduktionsmittel für die Herstellung von kantenverbrücktem All-Eisen-Doppelkuban verwendet . Dies ist eine Art von molekularer Struktur, die auf dem Gebiet der anorganischen Chemie von Interesse ist .
4. Reduktion eines Heterometall-Kubans Eisen/Molybdän-Clusters Diese Verbindung wurde auch als Reduktionsmittel für die Reduktion eines Heterometall-Kubans Eisen/Molybdän-Clusters verwendet . Dieser Clustertyp ist auf dem Gebiet der Materialwissenschaften von Interesse, da er potenzielle Anwendungen in der Katalyse haben kann .
5. Reaktant für Reaktionen mit Ruthenium-Phenanthrolin-Carbonyl-Komplexen this compound kann mit Ruthenium-Phenanthrolin-Carbonyl-Komplexen reagieren, um Formyl-Komplexe zu ergeben . Diese Komplexe sind auf dem Gebiet der metallorganischen Chemie von Interesse
Wirkmechanismus
Target of Action
Tetraethylammonium borohydride, also known as TEAB, is an experimental compound with no approved indication . Its primary targets are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of TEAB is still under investigation . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . By blocking these targets, TEAB inhibits the transmission of nerve signals and the contraction of muscles.
Biochemical Pathways
The biochemical pathways affected by TEAB are related to its targets. For instance, by blocking calcium- and voltage-activated potassium channels, TEAB can affect the flow of potassium ions across cell membranes, which is crucial for nerve signal transmission and muscle contraction . .
Result of Action
The molecular and cellular effects of TEAB’s action are related to its inhibitory effects on its targets. For instance, by blocking autonomic ganglia and nicotinic acetylcholine receptors, TEAB can inhibit nerve signal transmission, leading to effects such as muscle relaxation . .
Action Environment
The action, efficacy, and stability of TEAB can be influenced by various environmental factors. For instance, TEAB is moisture sensitive and may decompose to produce toxic gases when it is heated or exposed to moisture . Therefore, it should be handled properly to avoid contact with strong oxidizing agents and organic acids, which could trigger combustion or explosion .
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFKFVWHLBHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CC[N+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937840 | |
| Record name | N,N,N-Triethylethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17083-85-1 | |
| Record name | Tetraethylammonium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Triethylethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLAMMONIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2KD99MRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?
A: Tetraethylammonium borohydride can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with Tetraethylammonium borohydride significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.
Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using Tetraethylammonium borohydride in paper conservation?
A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. Tetraethylammonium borohydride acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



